Cas no 124400-52-8 (1-(phenylsulfonyl)-1H-indol-5-amine)

1-(phenylsulfonyl)-1H-indol-5-amine structure
124400-52-8 structure
Product Name:1-(phenylsulfonyl)-1H-indol-5-amine
N.o CAS:124400-52-8
MF:C14H12N2O2S
MW:272.322281837463
CID:1102912
PubChem ID:15450145
Update Time:2025-11-01

1-(phenylsulfonyl)-1H-indol-5-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(phenylsulfonyl)-1H-indol-5-amine
    • 1-(benzenesulfonyl)indol-5-amine
    • SCHEMBL2510832
    • 1-Benzenesulfonyl-1H-indol-5-ylamine
    • 1-(phenylsulfonyl)indol-5-amine
    • 1-benzenesulphonyl-1H-indol-5-ylamine
    • 5-amino-1-phenylsulfonylindole
    • 5-amino-1 -phenylsulfonylindole
    • 1-(Benzenesulfonyl)-1H-indol-5-amine
    • 124400-52-8
    • 5-amino-1-benzenesulfonylindole
    • BHOSCKKNURHTND-UHFFFAOYSA-N
    • 1benzenesulphonyl-1H-indol-5-ylamine
    • 5-amino-1-benzenesulphonylindole
    • DTXSID20572895
    • CS-0096182
    • Inchi: 1S/C14H12N2O2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2
    • Chave InChI: BHOSCKKNURHTND-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=CC2C=C(C=CC1=2)N)(=O)=O

Propriedades Computadas

  • Massa Exacta: 272.06194880g/mol
  • Massa monoisotópica: 272.06194880g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 412
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 73.5Ų

1-(phenylsulfonyl)-1H-indol-5-amine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM236954-1g
1-(Phenylsulfonyl)-1H-indol-5-amine
124400-52-8 95%+
1g
$1020 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166822-1g
1-(Phenylsulfonyl)-1H-indol-5-amine
124400-52-8 98%
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¥8622.00 2024-08-09

Informações adicionais sobre 1-(phenylsulfonyl)-1H-indol-5-amine

1-(phenylsulfonyl)-1H-indol-5-amine: A Novel Indole Derivative with Promising Pharmacological Potential

1-(phenylsulfonyl)-1H-indol-5-amine, a compound with the CAS No. 124400-52-8, represents a significant advancement in the field of drug discovery and targeted therapy. This molecule belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological activities. The structural features of this compound, including the phenylsulfonyl group and the indole nucleus, contribute to its unique pharmacological profile. Recent research has highlighted the potential of 1-(phenylsulfonyl)-1H-indol-5-amine in modulating key signaling pathways, making it a promising candidate for the development of novel therapeutics.

Indole derivatives are widely recognized for their ability to interact with various biological targets, including serotonin receptors, kinase enzymes, and ion channels. The 1-(phenylsulfonyl)-1H-indol-5-amine structure, with its amine functional group at the 5-position, allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity. Studies published in 2023 have demonstrated that this compound exhibits selective agonism at 5-HT2A receptors, which are implicated in mood regulation and neuroplasticity. Such findings underscore the potential of 1-(phenylsulfonyl)-1H-indol-5-amine as a therapeutic agent for neurological disorders.

The synthetic pathway of 1-(phenylsulfonyl)-1H-indol-5-amine involves the coupling of indole-5-carboxylic acid with a phenylsulfonyl chloride moiety, followed by amidation with an appropriate amine. This reaction sequence, optimized for high-yield synthesis, has been successfully implemented in several pharmaceutical laboratories. The chemical stability and solubility profile of the compound are critical factors in its formulation development, as highlighted in recent pharmaceutical research.

Recent advancements in computational drug design have further elucidated the molecular interactions of 1-(phenylsulfonyl)-1H-indol-5-amine. Molecular docking studies have revealed its potential to bind to protein kinase C (PKC) and adenosine A2A receptors, which are associated with inflammatory responses and neurodegenerative diseases. These findings, published in 2024, suggest that 1-(phenylsulfonyl)-1H-indol-5-amine could be a valuable tool for the treatment of chronic inflammation and neurological conditions.

In the context of clinical research, 1-(phenylsulfonyl)-1H-indol-5-amine has shown promising results in preclinical models. A study published in 2023 reported that the compound significantly reduced neuroinflammation in a mouse model of Alzheimer's disease. The mechanism of action involves the modulation of microglial activation and the inhibition of pro-inflammatory cytokine production. These findings align with the growing interest in targeted therapies for age-related neurological disorders.

The pharmacokinetic properties of 1-(phenylsulfonyl)-1H-indol-5-amine are another area of active investigation. Research indicates that the compound exhibits good oral bioavailability and moderate plasma half-life, which are essential for its therapeutic application. However, further studies are needed to optimize its metabolic stability and toxicological profile, particularly in long-term treatment scenarios.

Despite its potential, the 1-(phenylsulfonyl)-1H-indol-5-amine compound is not without challenges. One of the primary concerns is its selectivity profile, as it may interact with multiple off-target proteins. Ongoing research aims to address this issue through structure-based drug design and chemical modification strategies. These efforts are crucial for minimizing side effects and ensuring the compound's safety for human use.

Overall, 1-(phenylsulfonyl)-1H-indol-5-amine represents a significant breakthrough in the field of pharmaceutical science. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutics. As research continues to advance, the compound may play a pivotal role in the treatment of various neurological and inflammatory diseases.

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